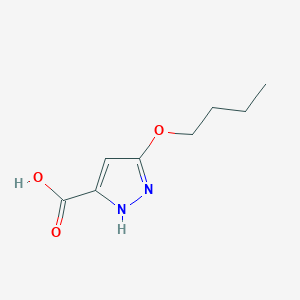

3-Butoxy-1H-pyrazole-5-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O3 |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

3-butoxy-1H-pyrazole-5-carboxylic acid |

InChI |

InChI=1S/C8H12N2O3/c1-2-3-4-13-7-5-6(8(11)12)9-10-7/h5H,2-4H2,1H3,(H,9,10)(H,11,12) |

InChI Key |

BWVGRYKMJLFVDT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=NNC(=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Butoxy 1h Pyrazole 5 Carboxylic Acid and Analogues

Foundational Synthetic Routes to Substituted Pyrazole-5-carboxylic Acids

The construction of the pyrazole (B372694) ring is a cornerstone of synthesizing derivatives such as 3-Butoxy-1H-pyrazole-5-carboxylic acid. Historically and in contemporary organic synthesis, cycloaddition and cyclocondensation reactions are the most prevalent methods for forming this heterocyclic system. These foundational routes provide access to a wide array of substituted pyrazoles, which can then be further functionalized.

Cycloaddition Reactions in Pyrazole Ring Formation

Cycloaddition reactions, particularly [3+2] cycloadditions, are a powerful tool for the synthesis of the pyrazole nucleus. These reactions involve the combination of a three-atom component with a two-atom component to form the five-membered pyrazole ring. A common approach involves the reaction of a diazo compound, serving as the three-atom component, with an alkyne. For the synthesis of pyrazole-5-carboxylates, an appropriately substituted diazo compound can react with an acetylenic ester.

Another significant [3+2] cycloaddition strategy utilizes nitrilimines, which can be generated in situ from hydrazonoyl halides. These react with alkynes to afford polysubstituted pyrazoles. The regioselectivity of these cycloadditions is a critical aspect, often influenced by the electronic and steric properties of the substituents on both the dipole and the dipolarophile.

Derivatization of Pre-formed Pyrazole Rings

An alternative to constructing the ring with all substituents in place is the derivatization of a pre-formed pyrazole ring. This approach is particularly useful when the desired functional groups are not compatible with the ring-forming reaction conditions. For the synthesis of pyrazole-5-carboxylic acids, several methods are available.

One common method is the oxidation of a pre-existing alkyl or acyl group at the C-5 position of the pyrazole ring. For instance, a 5-methyl or 5-acetyl pyrazole can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate.

Another approach involves the hydrolysis of a nitrile or an ester group at the C-5 position. If a pyrazole-5-carbonitrile or a pyrazole-5-carboxylate ester is synthesized, it can be converted to the carboxylic acid through acidic or basic hydrolysis. Carboxylation of the pyrazole ring at the C-5 position can also be achieved through metallation followed by quenching with carbon dioxide.

Strategic Approaches for Introducing the Butoxy Moiety

The introduction of the butoxy group at the C-3 position is a key step in the synthesis of the target molecule. This can be accomplished either by creating the ether linkage on a pre-existing pyrazole ring or by using a precursor that already contains the butoxy group in the ring-forming reaction.

Etherification Methodologies at Pyrazole C-3 Position

A highly convergent and widely used method for forming the butoxy group is the etherification of a 3-hydroxypyrazole intermediate. The synthesis of ethyl 3-hydroxy-1H-pyrazole-5-carboxylate is a known process, often achieved through the cyclocondensation of diethyl oxalate (B1200264) and an appropriate ketone, followed by reaction with hydrazine (B178648). This 3-hydroxypyrazole, which exists in tautomeric equilibrium with the pyrazol-3(2H)-one form, can then be O-alkylated.

The Williamson ether synthesis is a classic and effective method for this transformation. The 3-hydroxypyrazole is treated with a base, such as sodium hydride or potassium carbonate, to deprotonate the hydroxyl group, forming a pyrazolate anion. This nucleophile then reacts with a butyl halide (e.g., butyl bromide or butyl iodide) in an SN2 reaction to form the 3-butoxy ether.

| Reactants | Reagents | Solvent | Product | Typical Yield |

| Ethyl 3-hydroxy-1H-pyrazole-5-carboxylate, Butyl bromide | K₂CO₃ | Acetonitrile | Ethyl 3-butoxy-1H-pyrazole-5-carboxylate | Good to Excellent |

| Ethyl 3-hydroxy-1H-pyrazole-5-carboxylate, Butyl iodide | NaH | THF/DMF | Ethyl 3-butoxy-1H-pyrazole-5-carboxylate | Good to Excellent |

Subsequent hydrolysis of the resulting ethyl 3-butoxy-1H-pyrazole-5-carboxylate under basic or acidic conditions yields the final product, this compound.

Direct Incorporation of Butoxy-Substituted Precursors

An alternative strategy involves the use of a precursor that already contains the butoxy moiety in the initial ring-forming reaction. This approach can be more atom-economical and may involve fewer synthetic steps. A key precursor for this method would be a 1,3-dicarbonyl compound bearing a butoxy group.

For example, the cyclocondensation of a β-ketoester containing a butoxy group at the appropriate position with hydrazine would directly yield the 3-butoxy-1H-pyrazole-5-carboxylate ester. A plausible precursor would be a derivative of a 3-oxo-4-butoxy-butanoate. The synthesis of such precursors can be challenging but offers a direct route to the desired pyrazole core.

| Precursor 1 | Precursor 2 | Reaction Type | Product |

| Ethyl 3-oxo-4-butoxy-butanoate | Hydrazine | Cyclocondensation | Ethyl 3-butoxy-1H-pyrazole-5-carboxylate |

| Diethyl 2-(butoxy)maleate | Hydrazine | Cyclocondensation | Ethyl 3-butoxy-1H-pyrazole-5-carboxylate |

Following the cyclization, the ester is hydrolyzed to the carboxylic acid as in the previous method.

Advanced Synthetic Techniques for this compound Synthesis

Modern synthetic organic chemistry offers several advanced techniques that could be applied to the synthesis of this compound to improve efficiency, yield, and sustainability.

Multi-component reactions (MCRs) are powerful tools for the rapid assembly of complex molecules from simple starting materials in a single step. A hypothetical MCR for the synthesis of the target compound could involve the one-pot reaction of a butoxy-containing building block, a source of the C-4 and C-5 carbons with the carboxylate functionality (such as a derivative of oxalic acid), and hydrazine. Such an approach would be highly convergent and could significantly shorten the synthetic sequence.

Flow chemistry is another advanced technique that offers advantages such as improved safety, scalability, and reaction control. The synthesis of the pyrazole core through a cyclocondensation reaction could be adapted to a continuous flow process. For example, the reaction of a butoxy-substituted 1,3-dicarbonyl compound with hydrazine could be performed in a heated microreactor, allowing for precise control of temperature and reaction time, potentially leading to higher yields and purity.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. nih.govacs.orgnih.govresearchgate.net The application of microwave irradiation to the synthesis of pyrazole derivatives has been well-documented and can be applied to key steps in the synthesis of this compound. nih.govacs.orgnih.govresearchgate.net

The initial cyclocondensation reaction to form the pyrazole ring can be significantly expedited using microwave heating. For example, the reaction of a β-ketoester with hydrazine hydrate, which conventionally requires several hours of reflux, can often be completed in a matter of minutes under microwave irradiation, frequently leading to higher yields and cleaner reaction profiles. nih.gov

Furthermore, the O-alkylation of the 3-hydroxypyrazole intermediate is a step that can greatly benefit from microwave assistance. The reaction of ethyl 3-hydroxy-1H-pyrazole-5-carboxylate with 1-bromobutane (B133212) in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF can be efficiently promoted by microwave heating. This can lead to a significant reduction in reaction time and potentially minimize side reactions, such as N-alkylation.

A representative optimization of the microwave-assisted O-butylation is presented in the table below, based on analogous alkylation reactions of hydroxypyrazoles found in the literature.

| Entry | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K2CO3 | DMF | 100 | 15 | 75 |

| 2 | Cs2CO3 | DMF | 100 | 10 | 85 |

| 3 | K2CO3 | Acetonitrile | 120 | 20 | 60 |

| 4 | NaH | THF | 80 | 30 | 70 |

Flow Chemistry Protocols for Scalable Production

Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scalability. nih.govrsc.orggalchimia.commdpi.comresearchgate.net These features make it an attractive platform for the synthesis of pharmaceutical intermediates like this compound. nih.govrsc.orggalchimia.commdpi.comresearchgate.net

A continuous-flow process can be designed for both the pyrazole ring formation and the subsequent O-alkylation step. For the initial cyclization, a solution of the β-ketoester and hydrazine could be pumped through a heated reactor coil, allowing for precise control over the reaction temperature and residence time, leading to high yields and purity of the 3-hydroxypyrazole intermediate. mdpi.com

The subsequent O-butylation step can also be adapted to a flow process. A stream containing the 3-hydroxypyrazole and a base could be merged with a stream of 1-bromobutane before entering a heated reactor. This setup allows for rapid optimization of reaction conditions and can be run continuously for large-scale production. The use of a packed-bed reactor containing a solid-supported base could further simplify the process by eliminating the need for a downstream aqueous work-up to remove the base.

The table below outlines a hypothetical flow chemistry protocol for the synthesis of ethyl 3-butoxy-1H-pyrazole-5-carboxylate, based on general principles of flow synthesis of pyrazoles. nih.govrsc.orggalchimia.commdpi.comresearchgate.net

| Step | Reactants | Reactor Type | Temperature (°C) | Residence Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1. Cyclization | Diethyl 1,3-acetonedicarboxylate, Hydrazine | Heated Coil | 120 | 10 | 90 |

| 2. O-Butylation | Ethyl 3-hydroxy-1H-pyrazole-5-carboxylate, 1-Bromobutane, K2CO3 (solid-supported) | Packed-Bed | 100 | 5 | 88 |

Catalyst-Free and Green Chemistry Methodologies

In line with the principles of green chemistry, developing synthetic routes that minimize waste, avoid hazardous reagents, and utilize renewable resources is of paramount importance. acs.orgnih.govthieme-connect.comresearchgate.net The synthesis of this compound can be approached with these principles in mind.

For the pyrazole ring formation, a catalyst-free condensation of the β-ketoester with hydrazine in a green solvent such as ethanol (B145695) or even water would be a significant improvement over methods requiring strong acids or bases. Microwave-assisted synthesis in the absence of a catalyst has been shown to be effective for the formation of pyrazole rings. nih.gov

For the O-alkylation step, the use of a recyclable catalyst and a more environmentally benign alkylating agent could be explored. For example, instead of butyl halides, dibutyl sulfate (B86663) or butyl carbonates could be used in the presence of a solid-supported base, which can be easily recovered and reused. Another green approach would be to perform the reaction under phase-transfer catalysis conditions, which can enhance reaction rates and allow for the use of less hazardous solvents.

A comparison of a conventional versus a greener approach for the O-butylation step is presented below:

| Parameter | Conventional Method | Green Method |

|---|---|---|

| Alkylating Agent | 1-Bromobutane | Dibutyl carbonate |

| Base | NaH | Solid-supported K2CO3 |

| Solvent | DMF | Ethanol |

| Work-up | Aqueous extraction | Filtration |

Synthetic Exploration of Positionally Isomeric Pyrazole Carboxylic Acids

The synthesis of positional isomers of this compound, such as 5-Butoxy-1H-pyrazole-3-carboxylic acid, is crucial for structure-activity relationship (SAR) studies in drug discovery. The regiochemical outcome of the pyrazole ring formation is highly dependent on the nature of the substituents on the starting materials.

The synthesis of 5-Butoxy-1H-pyrazole-3-carboxylic acid would likely start from a different set of precursors. A plausible route would involve the reaction of a 1,3-dicarbonyl compound where the butoxy group is already incorporated in a position that directs the cyclization to the desired isomer. For example, the condensation of ethyl 4-butoxy-2,4-dioxobutanoate with hydrazine would be expected to yield ethyl 5-butoxy-1H-pyrazole-3-carboxylate. Subsequent hydrolysis of the ester would provide the target isomer.

The regioselectivity of the cyclization of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines is a well-studied area, and by carefully choosing the starting materials and reaction conditions, one can selectively synthesize different positional isomers.

Methodologies for Chiral Synthesis of Analogue Structures (if applicable to future research)

While this compound itself is achiral, the introduction of a chiral center into its analogues can have a profound impact on their biological activity. Chiral synthesis of pyrazole derivatives can be achieved through several strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. uniovi.es

One approach to synthesize chiral analogues would be to introduce a stereocenter in the butoxy group. For example, using (S)- or (R)-2-butanol as the starting material for the O-alkylation step would lead to the corresponding chiral (S)- or (R)-sec-butoxy pyrazole derivatives.

Another strategy involves the use of a chiral hydrazine derivative in the initial cyclization step. This can lead to the formation of a pyrazole with a chiral substituent on the nitrogen atom. Subsequent removal of the chiral auxiliary would yield an enantioenriched pyrazole derivative.

Asymmetric catalysis could also be employed, for example, in the reduction of a prochiral ketone precursor to a chiral alcohol, which is then used to build the pyrazole ring. While the direct asymmetric synthesis of the pyrazole core is challenging, the incorporation of chirality into the substituents provides a viable route to chiral analogues of this compound for future biological evaluation.

Chemical Reactivity and Derivatization of 3 Butoxy 1h Pyrazole 5 Carboxylic Acid

Reactivity Profiles of the Pyrazole (B372694) Ring System

The pyrazole ring is an electron-rich five-membered aromatic heterocycle containing two adjacent nitrogen atoms. researchgate.net This inherent aromaticity allows it to undergo substitution reactions, with the regioselectivity being strongly influenced by the electronic properties of its constituent atoms and any attached substituents. libretexts.org

From a theoretical standpoint, the pyrazole ring exhibits varied electron densities across its carbon atoms. The nitrogen atoms exert a strong electron-withdrawing inductive effect, which reduces the electron density at the adjacent C3 and C5 positions, making them electrophilic in nature. researchgate.netlibretexts.org Conversely, the C4 position is comparatively electron-rich, rendering it the primary site for electrophilic aromatic substitution. masterorganicchemistry.comresearchgate.netcommonorganicchemistry.com This preferential reactivity at C4 is a well-established principle in pyrazole chemistry. pearson.comchemicalbook.com

In the specific case of 3-Butoxy-1H-pyrazole-5-carboxylic acid, the substituents significantly modulate this inherent reactivity.

Carboxylic Acid Group (at C5): The carboxylic acid group is a meta-directing, electron-withdrawing group (EWG) that deactivates the ring towards electrophilic substitution by pulling electron density away from the aromatic system.

Table 1: Theoretical Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Predicted Product |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 3-Butoxy-4-nitro-1H-pyrazole-5-carboxylic acid |

| Bromination | Br₂ / FeBr₃ | Br⁺ | 4-Bromo-3-butoxy-1H-pyrazole-5-carboxylic acid |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 3-Butoxy-5-carboxy-1H-pyrazole-4-sulfonic acid |

For this compound, the C5 position is occupied by the carboxylic acid group. While direct displacement of this group by a nucleophile is unlikely, the C3 position, bearing the butoxy group, could theoretically be a site for nucleophilic attack. For a substitution reaction to occur at C3, the butoxy group would need to function as a leaving group, a process that is generally unfavorable unless the ring is highly activated by other substituents or the reaction conditions are harsh. A more viable pathway for introducing nucleophiles at these positions would involve prior conversion of the existing groups into better leaving groups (e.g., a halogen).

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group at the C5 position is a versatile functional handle, allowing for a wide array of chemical derivatizations through well-established organic reactions.

The conversion of the carboxylic acid to esters and amides is a fundamental transformation for modifying the molecule's properties. These reactions typically proceed under standard conditions.

Esterification: This can be achieved through several methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. youtube.com Another efficient method involves first converting the carboxylic acid to a more reactive intermediate, like an acyl chloride, by treating it with thionyl chloride (SOCl₂) or oxalyl chloride. nih.govlibretexts.org This acyl chloride then readily reacts with an alcohol to yield the corresponding ester. chemistrysteps.com

Amidation: Similar to esterification, amidation can be performed by reacting the pyrazole carboxylic acid with an amine. Direct thermal condensation is possible but often requires high temperatures. nih.gov More commonly, the reaction is facilitated by coupling agents or by first converting the carboxylic acid to its acyl chloride. nih.govlibretexts.org The resulting acyl chloride reacts smoothly with primary or secondary amines to form the desired amide derivatives. youtube.com

Table 2: Representative Esterification and Amidation Reactions

| Derivative | Reagents | Product |

|---|---|---|

| Methyl Ester | CH₃OH, H₂SO₄ (cat.) | Methyl 3-butoxy-1H-pyrazole-5-carboxylate |

| Ethyl Ester | 1. SOCl₂ 2. CH₃CH₂OH | Ethyl 3-butoxy-1H-pyrazole-5-carboxylate |

| Benzylamide | 1. SOCl₂ 2. Benzylamine | N-Benzyl-3-butoxy-1H-pyrazole-5-carboxamide |

The carboxylic acid group can be reduced to yield the corresponding primary alcohol or, with more difficulty, the aldehyde.

Reduction to Alcohol: The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent. Reagents such as sodium borohydride (B1222165) (NaBH₄) are generally not potent enough for this transformation. libretexts.orggoogle.com The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comgoogle.com The reaction typically involves treating the carboxylic acid with an excess of LiAlH₄ in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting alkoxide. Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃-THF) or dimethyl sulfide (B99878) (BH₃-SMe₂), is another powerful reagent that can selectively reduce carboxylic acids to alcohols, often in the presence of other reducible functional groups like esters. commonorganicchemistry.comquimicaorganica.org

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is a challenging transformation because aldehydes are more reactive towards reduction than the starting carboxylic acid. libretexts.orggoogle.com Consequently, any aldehyde formed as an intermediate is typically reduced further to the primary alcohol. Isolating the aldehyde derivative, 3-Butoxy-1H-pyrazole-5-carbaldehyde, would require specialized, sterically hindered reducing agents or a multi-step process involving protection and deprotection strategies or oxidation of the corresponding primary alcohol.

Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, from an aromatic ring is often a difficult reaction that requires significant energy input or catalytic assistance. The stability of the resulting carbanion intermediate is a key factor. For pyrazole-4-carboxylic acids, decarboxylation can be achieved under acidic or basic conditions at high temperatures. Metal-catalyzed protocols, particularly using copper, have also been shown to facilitate the decarboxylation of pyrazole carboxylic acids. For this compound, thermal decarboxylation would likely require heating the compound neat at its melting point or in a high-boiling solvent, potentially with a copper catalyst, to yield 3-Butoxy-1H-pyrazole.

Modifications of the Butoxy Side Chain

The butoxy group at the C3 position of the pyrazole ring offers opportunities for functionalization, either through cleavage of the ether bond or by modification of the alkyl chain itself.

The cleavage of aryl alkyl ethers is a fundamental transformation in organic synthesis, often employed for deprotection to reveal a phenol (B47542) or heterocyclic hydroxyl group. For this compound, cleavage of the C-O bond of the butoxy group would yield 3-hydroxy-1H-pyrazole-5-carboxylic acid and a corresponding C4 fragment. This reaction is typically achieved under strong acidic conditions. youtube.comlibretexts.org

Common reagents for this transformation include boron tribromide (BBr₃) and strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). youtube.comnih.govnih.gov The reaction with BBr₃ is particularly effective for aryl alkyl ethers and is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures. nih.govnih.gov The mechanism involves the formation of an adduct between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the alkyl group. nih.gov

For the butoxy group, which is a primary alkyl ether, the cleavage mechanism is expected to proceed via an Sₙ2 pathway. libretexts.org Nucleophilic attack by a bromide or iodide ion would occur at the least sterically hindered carbon of the protonated ether, leading to the formation of 1-bromobutane (B133212) or 1-iodobutane (B1219991) and the desired 3-hydroxypyrazole derivative.

Table 1: Representative Reagents and Conditions for Ether Cleavage

| Reagent | Typical Conditions | Products from this compound | Mechanism |

| Boron tribromide (BBr₃) | CH₂Cl₂, -78 °C to rt | 3-hydroxy-1H-pyrazole-5-carboxylic acid + 1-Bromobutane | Sₙ2 |

| Hydrobromic acid (HBr) | Acetic acid, heat | 3-hydroxy-1H-pyrazole-5-carboxylic acid + 1-Bromobutane | Sₙ2 |

| Hydroiodic acid (HI) | Acetic acid, heat | 3-hydroxy-1H-pyrazole-5-carboxylic acid + 1-Iodobutane | Sₙ2 |

Direct functionalization of unactivated C-H bonds on an alkyl chain represents a modern and efficient approach to molecular diversification. While specific studies on the butoxy chain of the target molecule are not prevalent, recent advances in photocatalysis offer plausible strategies. An electrophotocatalytic method has been described for the highly regioselective C-H functionalization of ethers. nih.gov

This method utilizes a trisaminocyclopropenium (TAC) ion as an electrophotocatalyst under visible light irradiation, enabling the oxidant-free coupling of ethers with various partners, including pyrazoles, alkenes, and alkynes. nih.gov The reaction is proposed to proceed via a Hydrogen Atom Transfer (HAT) from the ether substrate to the photoexcited catalyst. nih.gov For the butoxy group, this would likely lead to the formation of a radical at the α-position (adjacent to the ether oxygen) due to its lower bond dissociation energy, which could then engage in C-C or C-N bond formation. This strategy could potentially be used to introduce diverse functional groups onto the butoxy side chain of this compound.

Table 2: Examples of Electrophotocatalytic C-H Functionalization of Ethers with Azoles nih.gov Data based on reactions with Tetrahydrofuran (THF) and Tetrahydropyran (THP) as representative ethers.

| Ether | Coupling Partner (Azole) | Product Yield |

|---|---|---|

| THF | 4-Formylpyrazole | 88% |

| THF | 6-Chloro-9-(pivaloyloxymethyl)-9H-purine | 91% |

Palladium-Catalyzed Cross-Coupling Reactions at Pyrazole Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C, C-N, and C-O bonds. To apply these reactions to the pyrazole core of this compound, a precursor bearing a leaving group, typically a halide (Br, I) or a triflate, is required. The C4 position of the pyrazole ring is the most nucleophilic and is susceptible to electrophilic halogenation. beilstein-archives.org Therefore, treatment of this compound with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) would likely yield the corresponding 4-halo-3-butoxy-1H-pyrazole-5-carboxylic acid, a key intermediate for subsequent cross-coupling reactions. beilstein-archives.orgresearchgate.net

The Suzuki-Miyaura coupling reaction enables the formation of C-C bonds between an organohalide and an organoboron compound. Following the successful halogenation of the pyrazole at the C4 position, the resulting 4-bromo or 4-iodo derivative could be coupled with a wide range of aryl, heteroaryl, or vinyl boronic acids or esters. This reaction has been successfully applied to various 4-bromopyrazole derivatives. researchgate.net The transformation is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst, in the presence of a suitable ligand (e.g., phosphines) and a base.

Table 3: Illustrative Conditions for Suzuki-Miyaura Coupling of 4-Bromopyrazoles researchgate.net

| Pyrazole Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield |

| Ethyl 4-bromo-1H-pyrazole-5-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 93% |

| Ethyl 4-bromo-1H-pyrazole-5-carboxylate | Thiophen-3-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 48% |

| 4-Bromo-3,5-dinitro-1H-pyrazole | (E)-Styrylboronic acid | XPhos Pd G2 / XPhos | K₂CO₃ | EtOH/H₂O | 76% |

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction provides a direct route to introduce alkynyl moieties onto the pyrazole core. Using a 4-iodo or 4-bromo-3-butoxy-1H-pyrazole-5-carboxylic acid intermediate, this reaction would typically be performed using a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine (B128534) or diisopropylamine. arkat-usa.orgresearchgate.net The reaction has been demonstrated to be effective for various substituted iodopyrazole derivatives, leading to the synthesis of 4-alkynylpyrazoles in high yields. arkat-usa.orgresearchgate.net

Table 4: Examples of Sonogashira Coupling with Substituted Iodopyrazoles arkat-usa.org

| Iodopyrazole Substrate | Alkyne | Catalyst System | Base | Solvent | Yield |

| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole-4-carbaldehyde | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | 95% |

| 1-(1-Ethoxyethyl)-4-bromo-3-iodo-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | 98% |

| 1-(1-Ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | 96% |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orglibretexts.orgorganic-chemistry.org This powerful method would allow for the introduction of a wide variety of nitrogen-based functional groups at the C4 position of a halogenated this compound precursor. The reaction is compatible with primary and secondary alkyl- and arylamines. The success of the Buchwald-Hartwig amination often relies on the use of sterically hindered and electron-rich phosphine (B1218219) ligands in combination with a palladium source and a strong, non-nucleophilic base like sodium tert-butoxide. researchgate.netrsc.org Studies on 4-halo-1H-pyrazoles have shown this to be a viable strategy for synthesizing 4-aminopyrazole derivatives. researchgate.net

Table 5: Conditions for Buchwald-Hartwig Amination of a 4-Bromopyrazole Derivative researchgate.net

| Amine | Catalyst/Ligand | Base | Solvent | Temperature | Yield |

| Morpholine | Pd(dba)₂ / tBuDavePhos | K₃PO₄ | Xylene | 160 °C (MW) | 67% |

| N-Methylaniline | Pd(dba)₂ / tBuDavePhos | K₃PO₄ | Xylene | 160 °C (MW) | 85% |

| Benzylamine | Pd(dba)₂ / tBuDavePhos | K₃PO₄ | Xylene | 160 °C (MW) | 88% |

| Aniline | Pd(dba)₂ / tBuDavePhos | K₃PO₄ | Xylene | 160 °C (MW) | 71% |

| (Substrate: 4-Bromo-1-trityl-1H-pyrazole) |

Heterocyclic Annulation Reactions Utilizing this compound as a Building Block

While direct examples of heterocyclic annulation reactions utilizing this compound are not extensively documented in readily available scientific literature, the reactivity of the pyrazole-5-carboxylic acid scaffold allows for its use as a key building block in the synthesis of fused heterocyclic systems. One of the primary annulation strategies for pyrazole-carboxylic acids involves cyclocondensation reactions with bifunctional reagents to construct an additional heterocyclic ring fused to the pyrazole core.

A significant application of this strategy is the synthesis of pyrazolo[3,4-d]pyridazinone derivatives. This class of compounds is of interest in medicinal chemistry. The general approach involves the reaction of a pyrazole-4-acyl-5-carboxylic acid derivative (or its tautomeric equivalent, a 4-acyl-3-carboxylic acid) with hydrazine (B178648) or its substituted derivatives. The acyl group at the C4 position and the carboxylic acid group at the C5 position serve as the two electrophilic sites for condensation with the dinucleophilic hydrazine.

The reaction sequence typically begins with the formation of an intermediate hydrazone, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom of the hydrazine onto the carboxylic acid (or its ester derivative), leading to the formation of the fused pyridazinone ring.

Research on analogous compounds, such as ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates, demonstrates that reaction with hydrazine and methylhydrazine leads to the formation of the corresponding 2-aryl-2,6-dihydro-7H-pyrazolo-[3,4-d]pyridazin-7-ones. researchgate.net This suggests that this compound, particularly if functionalized with an acyl group at the C4 position, could undergo a similar transformation.

The following table summarizes the key aspects of this type of heterocyclic annulation, based on findings for structurally related pyrazole-carboxylic acid derivatives.

| Pyrazole Reactant | Reagent | Reaction Conditions | Resulting Fused Heterocycle | Reference |

|---|---|---|---|---|

| Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates | Hydrazine / Methylhydrazine | Not specified | 3,4-Disubstituted-2-aryl-2,6-dihydro-7H-pyrazolo-[3,4-d]pyridazin-7-ones | researchgate.net |

| 4-Benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid | Various hydrazines | Not specified | Pyrazolopyridazinone derivatives | dergipark.org.tr |

The versatility of this method allows for the introduction of various substituents on both the pyrazole ring and the newly formed pyridazinone ring, depending on the starting materials used. For this compound, this would translate to a fused system with a butoxy group at a position corresponding to the C3 of the original pyrazole. The specific reaction conditions, such as solvent, temperature, and catalysts, would likely require optimization for this particular substrate.

Computational and Theoretical Chemistry Studies of 3 Butoxy 1h Pyrazole 5 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods provide insights into molecular orbital energies, electron distribution, and molecular stability, which are critical for predicting chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. eurasianjournals.comresearchgate.net For 3-Butoxy-1H-pyrazole-5-carboxylic acid, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311+G(d,p), can elucidate the nature of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO is the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity. nih.gov

Table 1: Predicted Frontier Orbital Energies and Properties for this compound (Illustrative Data)

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical stability and reactivity |

| Ionization Potential (IP) | 6.5 eV | Energy required to remove an electron |

| Electron Affinity (EA) | 1.8 eV | Energy released upon gaining an electron |

Note: These values are illustrative and based on trends observed in DFT studies of similar pyrazole (B372694) derivatives. doi.orgjcsp.org.pk

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide highly accurate energetic information. nih.gov For this compound, ab initio calculations can be used to determine key thermodynamic properties.

The standard enthalpy of formation is a critical value that can be calculated using isodesmic reactions, a computational strategy that helps to minimize errors by ensuring that the number and types of chemical bonds are conserved on both sides of the reaction. researchgate.net Such calculations would provide insight into the inherent stability of the molecule. Theoretical studies on alkoxy-substituted nitropyrazoles have demonstrated the utility of these methods in determining thermochemical and energetic characteristics. researchgate.net

Conformational Analysis and Energy Landscapes

The flexibility of the butoxy group and the potential for intermolecular interactions introduce a degree of complexity to the three-dimensional structure of this compound. Computational methods are essential for exploring its conformational possibilities and the resulting energy landscapes.

The butoxy side chain of this compound is flexible, with multiple rotatable single bonds. This flexibility allows the butoxy group to adopt various conformations, each with a different energy. Molecular mechanics (MM) methods, which use classical physics to model the potential energy of a system, are well-suited for exploring the conformational space of flexible molecules.

By systematically rotating the dihedral angles of the butoxy chain and calculating the corresponding energy, a potential energy surface can be generated. This surface reveals the low-energy, and therefore more populated, conformations of the molecule. Molecular dynamics (MD) simulations can further explore this landscape by simulating the movement of atoms over time, providing a dynamic picture of the molecule's conformational flexibility. eurasianjournals.comnih.gov Studies on flexible polymer chains have shown that such simulations can reveal preferences for certain conformations, such as wrapping or extending, depending on intermolecular forces. researchgate.net For the butoxy group, it is likely that extended and folded conformations are in equilibrium, with the exact populations depending on the molecular environment.

The presence of a carboxylic acid group and the NH and pyridinic nitrogen atoms in the pyrazole ring makes this compound a prime candidate for forming extensive hydrogen bonding networks. mdpi.com The carboxylic acid can act as both a hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). The pyrazole ring also presents a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N2). nih.gov

Reactivity Prediction and Reaction Mechanism Elucidation

Theoretical chemistry provides valuable tools for predicting the reactivity of a molecule and elucidating the mechanisms of its reactions. For this compound, computational methods can identify the most reactive sites and map out the energy profiles of potential reaction pathways.

The distribution of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) map are key indicators of reactivity. The MEP visually represents the charge distribution on the molecule's surface, with electron-rich (negative potential) regions being susceptible to electrophilic attack and electron-poor (positive potential) regions being prone to nucleophilic attack. nih.gov For this compound, the MEP would likely show a negative potential around the carboxylic acid oxygens and the pyrazole nitrogens, and a positive potential near the acidic protons of the carboxyl and pyrazole NH groups.

Computational studies can also be employed to model reaction mechanisms. For instance, the esterification of the carboxylic acid group or electrophilic substitution on the pyrazole ring can be investigated by calculating the structures and energies of reactants, transition states, and products. This allows for the determination of activation barriers and reaction energies, providing a detailed understanding of the reaction's feasibility and kinetics. nih.gov The pyrazole ring itself is a versatile scaffold in organic synthesis, and understanding its reactivity is crucial for the development of new synthetic methodologies. mdpi.comrsc.org

Transition State Modeling for Carboxylic Acid Derivatization

The derivatization of the carboxylic acid moiety of this compound into esters and amides is a key transformation for modifying its physicochemical properties. Transition state modeling, often employing Density Functional Theory (DFT), is instrumental in understanding the reaction mechanisms and predicting reaction rates.

For instance, the acid-catalyzed esterification of this compound with an alcohol proceeds through a well-established mechanism that can be computationally modeled. The initial step involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The subsequent nucleophilic attack by the alcohol leads to a tetrahedral intermediate. A series of proton transfers and the elimination of a water molecule result in the formation of the ester.

Transition state calculations would focus on identifying the geometry and energy of the transition state for the rate-determining step, which is typically the nucleophilic attack of the alcohol or the departure of the water molecule. By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility and kinetics of the esterification reaction with various alcohols can be predicted.

A similar computational approach can be applied to the amidation reaction, where an amine serves as the nucleophile. The reaction of the corresponding acid chloride with an amine is a common route to amide formation. nih.govresearchgate.net Theoretical modeling can elucidate the transition state of the nucleophilic acyl substitution, providing insights into the reaction pathway and the influence of different amine nucleophiles on the reaction barrier.

Table 1: Theoretical Parameters for Transition State Modeling of Esterification

| Parameter | Description | Theoretical Value (Illustrative) |

| Reactants Energy | Sum of the ground state energies of this compound and ethanol (B145695). | -850.12 Hartrees |

| Transition State Energy | Energy of the highest point on the reaction coordinate for the nucleophilic attack of ethanol. | -850.05 Hartrees |

| Activation Energy (ΔE‡) | The energy barrier for the reaction (Transition State Energy - Reactants Energy). | +0.07 Hartrees (43.9 kcal/mol) |

| Reaction Enthalpy (ΔH) | The overall energy change of the reaction. | -0.02 Hartrees (-12.6 kcal/mol) |

Note: The values in this table are illustrative and would need to be calculated using appropriate quantum mechanical methods.

Computational Insights into Pyrazole Ring Functionalization

The pyrazole ring is an aromatic heterocycle, and its reactivity towards functionalization is a key aspect of its chemistry. Computational studies, particularly those analyzing the electron density distribution, can predict the most likely sites for electrophilic and nucleophilic attack.

For the pyrazole ring, computational analyses consistently show that the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic aromatic substitution. researchgate.netquora.comrrbdavc.org Conversely, the C3 and C5 positions are relatively electron-deficient due to the electronegativity of the adjacent nitrogen atoms, making them more prone to nucleophilic attack. researchgate.netchim.it

In the case of this compound, the butoxy group at C3 is an electron-donating group, which would further activate the ring towards electrophilic attack, particularly at the C4 position. The carboxylic acid group at C5 is an electron-withdrawing group, which would deactivate the ring towards electrophilic substitution but could potentially facilitate nucleophilic substitution at the C5 position.

DFT calculations can be used to generate molecular electrostatic potential (MEP) maps, which visually represent the electron density distribution. These maps would likely show a region of high electron density (negative potential) around the C4 position, confirming its susceptibility to electrophiles.

Table 2: Calculated Fukui Indices for Electrophilic and Nucleophilic Attack on the Pyrazole Ring

| Atom | Fukui Index (f-) for Nucleophilic Attack | Fukui Index (f+) for Electrophilic Attack | Predicted Reactivity |

| N1 | 0.12 | 0.08 | Moderate nucleophilic |

| N2 | 0.09 | 0.15 | Moderate electrophilic |

| C3 | 0.25 | 0.10 | High nucleophilic |

| C4 | 0.05 | 0.35 | High electrophilic |

| C5 | 0.28 | 0.07 | High nucleophilic |

Note: These are representative values to illustrate the concept. Actual calculations would be required for this compound.

Molecular Docking Simulations for Ligand-Target Interactions (Theoretical Framework)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, it is used to predict the binding mode and affinity of a ligand (such as a derivative of this compound) to the active site of a biological target, typically a protein.

Binding Affinity Prediction Methodologies (Theoretical)

The binding affinity, often expressed as the binding free energy (ΔG_bind), quantifies the strength of the interaction between a ligand and its target. Lower (more negative) binding energies indicate a more stable complex and, theoretically, a more potent compound. Docking programs employ scoring functions to estimate this binding affinity. These scoring functions can be broadly categorized as:

Force-Field-Based: These methods use classical mechanics to calculate the energies of the ligand-protein complex, considering terms for van der Waals interactions, electrostatic interactions, and bond stretching/bending.

Empirical: These scoring functions are derived from experimental data and use a weighted sum of terms that describe different types of interactions, such as hydrogen bonds, hydrophobic interactions, and entropic penalties.

Knowledge-Based: These potentials are derived from statistical analysis of known protein-ligand complexes and represent the probability of finding certain atom pairs at specific distances.

More advanced methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be used to refine the binding affinity predictions obtained from initial docking calculations.

Identification of Putative Binding Sites (Theoretical)

A crucial first step in molecular docking is the identification of the binding site on the target protein. If the binding site is known, docking can be performed in a targeted manner. If the binding site is unknown, "blind docking" can be performed, where the entire protein surface is searched for potential binding pockets.

Binding sites are typically characterized by cavities or grooves on the protein surface with specific geometric and chemical properties that are complementary to the ligand. Computational tools can identify these putative binding sites by analyzing the protein's topology and physicochemical properties. Once a potential binding site is identified, the docking algorithm will systematically explore different conformations and orientations of the ligand within this site to find the one with the most favorable predicted binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Designed Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For designed derivatives of this compound, a QSAR model could be developed to predict their activity against a specific biological target.

The development of a QSAR model involves several key steps:

Data Set Preparation: A series of derivatives of this compound with known biological activities (e.g., IC50 values) would be required.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum chemical (e.g., HOMO/LUMO energies).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a separate test set of compounds.

A validated QSAR model can then be used to predict the biological activity of newly designed derivatives of this compound, thereby prioritizing the synthesis and testing of the most promising candidates.

Table 3: Common Molecular Descriptors Used in QSAR Modeling

| Descriptor Type | Example | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Wiener Index (W) | A measure of the branching of the molecular skeleton. |

| Geometric | Molecular Surface Area (MSA) | The total surface area of the molecule. |

| Electronic | Dipole Moment (μ) | A measure of the overall polarity of the molecule. |

| Quantum Chemical | HOMO Energy (E_HOMO) | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. |

Structure Activity Relationship Sar Exploration in Mechanistic Biological Contexts

Design Principles for Pyrazole-Based Scaffolds Targeting Specific Biomolecules

The design of pyrazole-based compounds as targeted therapeutic agents hinges on the strategic modification of substituents at the N1, C3, C4, and C5 positions of the pyrazole (B372694) ring. mdpi.comnih.gov These modifications influence the molecule's orientation, electronic properties, and interaction with the target biomolecule, often a protein kinase or enzyme active site. mdpi.comresearchgate.net For a scaffold like 3-Butoxy-1H-pyrazole-5-carboxylic acid, the butoxy group at C3 provides a lipophilic handle that can be oriented into hydrophobic pockets of a target protein. The carboxylic acid at C5 is a key interaction point, often forming hydrogen bonds or ionic interactions with basic residues like arginine or lysine (B10760008) in an active site. cambridgemedchemconsulting.com The pyrazole ring itself serves as a rigid core, positioning these functional groups in a defined spatial arrangement. nih.gov

Bioisosteric Replacements of the Carboxylic Acid Group

The carboxylic acid group is a strong hydrogen bond donor and acceptor but is typically ionized at physiological pH, which can limit cell membrane permeability and oral bioavailability. Bioisosteric replacement is a common strategy to mitigate these issues while preserving the key interactions necessary for biological activity. drughunter.com For the 5-carboxylic acid moiety of the pyrazole scaffold, several bioisosteres are frequently explored.

One of the most common replacements is the 1H-tetrazole ring. cambridgemedchemconsulting.comdrughunter.com The tetrazole has a similar pKa to a carboxylic acid and can maintain the critical acidic proton interaction with target residues. cambridgemedchemconsulting.com Other five-membered heterocycles, such as oxadiazoles and triazoles , can also serve as effective bioisosteres, mimicking the hydrogen bonding capabilities of the carboxylate group. cambridgemedchemconsulting.comrsc.org Acyl sulfonamides are another class of replacements that can maintain acidity and key interactions. cambridgemedchemconsulting.com The choice of bioisostere is highly context-dependent and aims to optimize potency, selectivity, and pharmacokinetic properties. drughunter.com

Below is a representative table illustrating how bioisosteric replacement can influence biological activity, based on data for analogous compound series.

| Scaffold | R (C5-Position) | Target | IC₅₀ (nM) |

| 3-substituted-1H-pyrazole | -COOH | Target X | 150 |

| 3-substituted-1H-pyrazole | -1H-tetrazole | Target X | 15 |

| 3-substituted-1H-pyrazole | -SO₂NH₂ | Target X | 250 |

| 3-substituted-1H-pyrazole | -CONHOH | Target X | 85 |

This table is illustrative and compiled from general principles and representative data from analogous series.

Conformational Restraints and Rigidification Strategies

Controlling the conformational flexibility of a molecule is crucial for enhancing its binding affinity and selectivity for a biological target. The pyrazole ring itself is an aromatic, planar scaffold that provides a degree of rigidity. nih.gov Further rigidification can be achieved by incorporating the substituents into additional ring systems. For example, the butoxy chain at the C3 position could be cyclized to form a fused or spirocyclic system. This strategy reduces the number of rotatable bonds, minimizing the entropic penalty upon binding to the target and locking the molecule into a more bioactive conformation. Scaffold hopping, where the pyrazole core is replaced by other rigid heteroaromatic systems, is another approach to explore different conformational spaces while maintaining key pharmacophoric features. nih.gov

Synthetic Strategies for Analogue Library Generation for SAR Studies

To systematically explore the SAR of the this compound scaffold, the generation of a diverse library of analogues is essential. Modern synthetic chemistry offers several high-throughput strategies to achieve this efficiently.

Parallel Synthesis and Combinatorial Chemistry Approaches

Parallel synthesis is a powerful technique for rapidly generating a large number of compounds for biological screening. nih.govnih.gov In this approach, a common pyrazole core is synthesized, and then diverse building blocks are introduced simultaneously in an array format. acs.orgacs.org For instance, a library could be generated by reacting a common pyrazole intermediate with a variety of alkyl halides to modify the butoxy group at C3 or with a range of amines to create an amide library from the C5 carboxylic acid. Solution-phase parallel synthesis is often preferred as it avoids the need to re-optimize reaction conditions for a solid support. nih.govresearchgate.net This method allows for the rapid exploration of how different functional groups at various positions on the scaffold impact target engagement and activity. nih.gov

Divergent Synthesis from Common Intermediates

Divergent synthesis is an efficient strategy where a single, complex intermediate is used as a starting point to create a wide array of structurally distinct analogues. nih.gov This approach begins with the synthesis of a versatile pyrazole building block that is functionalized at multiple positions. Subsequent reactions can then be selectively performed at these positions to "diverge" the synthesis into several distinct product series. For example, an intermediate with orthogonal protecting groups at the N1, C3, and C5 positions would allow for the selective modification of each site, leading to a comprehensive library of analogues that can thoroughly probe the SAR landscape. nih.govmdpi.com Temperature-controlled divergent synthesis has also been reported as a method to obtain different pyrazole derivatives from common starting materials by simply altering the reaction temperature. nih.gov

In Vitro Target Engagement and Modulation Assays

Once an analogue library has been synthesized, a cascade of in vitro assays is employed to determine the biological activity of each compound. These assays are designed to measure direct binding to the intended target and the functional consequence of that binding.

For pyrazole-based compounds, which are often designed as kinase inhibitors, a primary screen typically involves a kinase inhibition assay . nih.govnih.gov These assays measure the ability of a compound to inhibit the enzymatic activity of a target kinase, such as VEGFR-2 or EGFR, often by quantifying the phosphorylation of a substrate. nih.govrsc.org The output is typically an IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov

To confirm that the compound is physically interacting with the target, target engagement assays like thermal shift assays (TSA) or surface plasmon resonance (SPR) can be used. nih.gov Following initial biochemical validation, cell-based assays are crucial to assess the compound's activity in a more physiologically relevant context. srrjournals.com For example, cancer cell lines such as MCF-7 (breast), A549 (lung), or HepG2 (liver) are treated with the compounds to measure their anti-proliferative effects, commonly using an MTT assay. nih.govsrrjournals.comnih.gov If the pyrazole derivatives are designed as anti-inflammatory agents, their ability to inhibit the production of pro-inflammatory mediators like COX-2, TNF-α, IL-6, or PGE-2 can be measured in macrophage cell lines stimulated with lipopolysaccharide (LPS). nih.govrsc.org

The table below presents hypothetical data from a primary screening cascade for analogues of this compound.

| Compound ID | C3-Substituent | C5-Substituent | Kinase IC₅₀ (µM) | MCF-7 Cell Viability IC₅₀ (µM) |

| Lead-01 | -O-(CH₂)₃CH₃ | -COOH | 10.5 | 25.8 |

| Analog-01a | -O-cyclobutyl | -COOH | 5.2 | 12.1 |

| Analog-01b | -O-benzyl | -COOH | 8.9 | 19.4 |

| Analog-02a | -O-(CH₂)₃CH₃ | -CONH₂ | 15.1 | 35.2 |

| Analog-02b | -O-(CH₂)₃CH₃ | -1H-tetrazole | 2.1 | 4.5 |

This table is illustrative, demonstrating the type of data generated from in vitro assays to guide SAR studies.

Enzyme Inhibition Studies (Mechanism-focused, e.g., kinetics)

Derivatives of pyrazole carboxylic acid have been identified as potent inhibitors of various enzymes. For instance, certain pyrazole carboxylic acids have been found to inhibit rat long-chain L-2-hydroxy acid oxidase (Hao2). nih.gov Lead optimization of initial screening hits led to the discovery of potent and selective inhibitors of this enzyme. nih.gov

The inhibitory mechanism of pyrazole derivatives often involves competitive binding at the enzyme's active site. For example, in studies of pyrazole-phthalazine hybrids as α-glucosidase inhibitors, kinetic analysis revealed a competitive mode of inhibition for the most potent compounds. nih.gov The IC50 values for these compounds were significantly lower than the standard drug, Acarbose, indicating a strong inhibitory potential. nih.gov The inhibition constant (Ki) for the most active compound, 2-acetyl-1-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[1,2-b]phthalazine-5,10-dione, was determined to be 34.75 µM. nih.gov

Table 1: Enzyme Inhibition Data for Pyrazole Derivatives

| Compound/Derivative Class | Target Enzyme | Inhibition Data (IC50/Ki) | Mode of Inhibition |

|---|---|---|---|

| Pyrazole Carboxylic Acids (e.g., 15-XV, 15-XXXII) | Rat Long Chain L-2-hydroxy acid oxidase (Hao2) | Potent and selective inhibitors | Not specified |

| Pyrazole-phthalazine hybrids (e.g., compound 8l) | α-glucosidase | IC50 = 13.66 ± 0.009 µM, Ki = 34.75 µM | Competitive |

Receptor Binding Assays (Affinity and Selectivity at a molecular level)

Pyrazole-based compounds have also been investigated for their ability to bind to various receptors. For example, a novel pyrazole-based small molecule agonist was discovered for the apelin receptor, with initial hits showing micromolar efficacy and binding affinity. duke.edu Systematic modifications of the pyrazole core provided potent agonists with EC50 values of less than 100 nM. duke.edu

Radioligand displacement assays are commonly used to determine the binding affinity (Ki) of these compounds. For instance, select potent pyrazole derivatives were shown to competitively displace [125I]-apelin-13, indicating that they bind to the orthosteric site of the apelin receptor. duke.edu The binding affinities for some of these compounds were in the nanomolar range (e.g., Ki = 0.036 µM for compound 21). duke.edu

The selectivity of pyrazole derivatives for their target receptor over other related receptors is a critical aspect of their SAR. For example, heteroaryl-phenyl-substituted pyrazole derivatives have been developed as highly selective canine COX-2 inhibitors, with a selectivity ratio of COX-1/COX-2 greater than 4000-fold for a lead compound. nih.gov This high selectivity is attributed to specific interactions within the COX-2 active site that are not possible with the COX-1 isoform.

Table 2: Receptor Binding Affinity for Pyrazole Derivatives

| Compound/Derivative Class | Target Receptor | Binding Affinity (Ki) | Selectivity |

|---|---|---|---|

| Pyrazole-based agonists (e.g., compound 21) | Apelin Receptor | 0.036 µM | Functionally selective over β-arrestin recruitment |

| Heteroaryl-phenyl-substituted pyrazoles (e.g., compound 1) | Canine COX-2 | IC50 = 12 nM (whole blood) | >4000-fold selective over COX-1 |

Protein-Ligand Interaction Methodologies (e.g., SPR, ITC)

While specific Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) data for this compound are not available in the reviewed literature, these techniques are invaluable for elucidating the thermodynamics and kinetics of protein-ligand interactions for pyrazole derivatives.

SPR can provide real-time data on the association and dissociation rates of a ligand binding to a target protein immobilized on a sensor chip. This would allow for the determination of the kinetic constants (ka and kd) and the equilibrium dissociation constant (KD).

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). This information is crucial for understanding the driving forces behind the binding event. For pyrazole derivatives, ITC could reveal whether the interaction is enthalpically or entropically driven, providing insights into the nature of the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the protein-ligand complex.

Computational Approaches to SAR Elucidation

Computational methods play a vital role in understanding and predicting the SAR of pyrazole derivatives, guiding the design of new and more potent compounds.

Ligand-Based and Structure-Based Drug Design Principles (Academic Focus)

Ligand-based drug design approaches, such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies, are employed when the three-dimensional structure of the target protein is unknown. nih.gov These methods rely on the analysis of a set of known active and inactive molecules to identify the chemical features essential for biological activity. nih.gov For pyrazole derivatives, a pharmacophore model might include a hydrogen bond acceptor (the carboxylic acid), a hydrogen bond donor (the pyrazole NH), and a hydrophobic feature (the butoxy group).

Structure-based drug design, on the other hand, utilizes the known 3D structure of the target protein to design ligands that can bind to it with high affinity and selectivity. Molecular docking is a key technique in this approach, used to predict the binding mode and affinity of a ligand within the active site of a protein. For pyrazole-based inhibitors, docking studies can reveal key interactions, such as hydrogen bonds between the pyrazole nitrogen or the carboxylic acid and amino acid residues in the active site. nih.govresearchgate.net

QSAR Model Validation and Predictive Power Assessment

The predictive power of a QSAR model is crucial for its utility in drug design. Validation is performed using both internal and external methods. shd-pub.org.rsresearchgate.net Internal validation often involves cross-validation techniques like leave-one-out (LOO), where the model is repeatedly built with one compound removed and then used to predict the activity of the removed compound. shd-pub.org.rs A high cross-validated correlation coefficient (Q²) indicates good internal predictivity. shd-pub.org.rs

External validation involves using the QSAR model to predict the activity of a set of compounds (the test set) that were not used in the model's development. shd-pub.org.rs The predictive correlation coefficient (R²pred) is a measure of how well the model predicts the activities of the test set compounds. shd-pub.org.rs A robust and predictive QSAR model will have high values for both Q² and R²pred. shd-pub.org.rsresearchgate.net For example, a 2D-QSAR model developed for 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors showed good statistical quality with a high correlation coefficient. nih.gov

Table 3: Statistical Parameters for QSAR Model Validation

| QSAR Model Type | Target | Validation Parameter | Value |

|---|---|---|---|

| 2D-QSAR for 1H-Pyrazole-1-carbothioamide derivatives | EGFR Kinase | Cross-validated R² (Q²) | High (specific value not provided) |

| Predictive R² (R²pred) | High (specific value not provided) | ||

| 3D-QSAR for aminopyrimidinyl pyrazole analogs | PLK1 | Cross-validated R² (q²) | Acceptable statistical values |

| Predictive r² (r²pred) | Acceptable statistical values |

Mechanistic Insights from Structure-Activity Data Correlation

The correlation of structural modifications with changes in biological activity provides valuable mechanistic insights. For pyrazole carboxylic acid derivatives, several key structural features have been identified as critical for their activity.

The pyrazole core itself serves as a crucial scaffold, with its two adjacent nitrogen atoms capable of acting as hydrogen bond donors and acceptors. nih.gov The carboxylic acid group at the 5-position is often involved in key interactions with the target protein, such as forming salt bridges or hydrogen bonds with basic amino acid residues. nih.gov

Identification of Key Pharmacophore Features

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound, the key pharmacophoric features can be dissected into the contributions from the pyrazole core, the butoxy substituent, and the carboxylic acid moiety.

The pyrazole ring itself serves as a rigid scaffold, positioning the substituents in a defined spatial orientation. The two adjacent nitrogen atoms within the five-membered ring are key features. One nitrogen atom can act as a hydrogen bond donor, while the other can be a hydrogen bond acceptor. This dual character allows for diverse interactions with biological macromolecules such as enzymes and receptors.

The carboxylic acid group at the 5-position is a crucial pharmacophoric feature, primarily acting as a strong hydrogen bond donor and acceptor. It can also exist in its carboxylate form under physiological conditions, enabling it to form ionic bonds or salt bridges with positively charged residues like arginine or lysine in a protein's active site. The presence of this acidic group often imparts significant interaction capabilities, anchoring the molecule to its biological target.

A general pharmacophore model for pyrazole derivatives often includes a combination of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. For this compound, a hypothetical pharmacophore model would likely feature:

A hydrogen bond donor/acceptor feature associated with the pyrazole nitrogen atoms.

A strong hydrogen bond acceptor/anionic feature from the carboxylic acid.

A hydrophobic feature represented by the butoxy chain.

| Pharmacophoric Feature | Contributing Moiety | Potential Interactions |

| Hydrogen Bond Donor/Acceptor | Pyrazole Ring Nitrogens | Hydrogen bonding with amino acid residues |

| Hydrogen Bond Acceptor/Anionic | 5-Carboxylic Acid | Hydrogen bonding, Ionic interactions |

| Hydrophobic Region | 3-Butoxy Group | Van der Waals forces, Hydrophobic interactions |

Elucidation of Molecular Determinants for Activity

The molecular determinants for the biological activity of this compound are intrinsically linked to its structural components. Structure-activity relationship studies on analogous pyrazole series provide insights into how modifications of these components can modulate biological effects.

The Pyrazole Core: The integrity of the pyrazole ring is generally essential for activity in many classes of pyrazole-based bioactive compounds. N-substitution on the pyrazole ring can significantly impact activity. For instance, in some series of pyrazole inhibitors, N-alkylation or N-arylation can either enhance or diminish potency depending on the specific biological target, by influencing the molecule's orientation in the binding site or its physicochemical properties.

The 5-Carboxylic Acid Group: The presence and position of the carboxylic acid are often critical. Studies on various pyrazole carboxylic acid derivatives have shown that this group is frequently involved in key interactions with the target protein. For example, in a series of pyrazole-based inhibitors of certain enzymes, the carboxylic acid was found to be essential for binding to a specific region of the active site. Esterification or amidation of this group typically leads to a significant loss or alteration of activity, underscoring its importance as a primary binding determinant.

The 3-Alkoxy Group: The nature of the substituent at the 3-position is a key determinant of both potency and selectivity. In the case of the 3-butoxy group, its size, lipophilicity, and conformation are crucial.

Chain Length: SAR studies on related 3-alkoxy pyrazoles would likely show a dependency of activity on the length of the alkyl chain. A butoxy group might provide an optimal balance of lipophilicity and steric fit for a specific hydrophobic pocket. Shorter (e.g., methoxy, ethoxy) or longer (e.g., pentoxy, hexoxy) chains could lead to decreased activity due to suboptimal hydrophobic interactions or steric clashes.

Branching: Isomeric forms of the butoxy group (e.g., isobutoxy, sec-butoxy, tert-butoxy) would also be expected to have a significant impact on activity. The branching could alter the shape of the hydrophobic region and its ability to fit into a binding pocket.

Flexibility: The conformational flexibility of the n-butoxy chain allows it to adopt various orientations, which can be advantageous for binding to a flexible active site.

The interplay between the hydrophilic carboxylic acid and the lipophilic butoxy group creates an amphipathic character in the molecule, which can be a determinant for its pharmacokinetic properties as well as its binding mode.

| Structural Moiety | Modification | Potential Impact on Activity |

| Pyrazole Ring | N-Substitution | Altered binding orientation and physicochemical properties |

| 5-Carboxylic Acid | Esterification/Amidation | Significant loss or change in activity due to loss of key interactions |

| 3-Butoxy Group | Change in chain length | Modulation of hydrophobic interactions and binding affinity |

| 3-Butoxy Group | Introduction of branching | Altered steric fit and hydrophobic interactions |

Advanced Applications and Utility As a Research Building Block

Role as a Precursor in the Synthesis of Complex Heterocyclic Systems

The bifunctional nature of 3-Butoxy-1H-pyrazole-5-carboxylic acid, possessing both an acidic carboxylic acid group and a nucleophilic/electrophilic pyrazole (B372694) core, makes it an ideal starting material for the construction of more elaborate heterocyclic systems. eurekaselect.comresearchgate.net The pyrazole moiety itself is a prevalent scaffold in medicinal chemistry and materials science, and the ability to further elaborate this core is of significant interest. nih.govnih.gov

Fusion to Multicyclic Scaffolds

The pyrazole ring and the carboxylic acid group of this compound can participate in cyclocondensation reactions to form fused bicyclic and polycyclic systems. For instance, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or ester, which can then react with a suitably positioned functional group on a neighboring molecule or within the same molecule to form a new ring.

One common strategy involves the reaction of pyrazole-3-carboxylic acids with hydrazine (B178648) derivatives to yield pyrazolopyridazinones. researchgate.net While specific examples with the 3-butoxy substituent are not prevalent in the literature, the general reactivity pattern is well-established for other substituted pyrazole carboxylic acids. mdpi.com Similarly, condensation reactions with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[1,5-a]pyrimidines, a class of compounds with diverse biological activities. The butoxy group at the 3-position can influence the reactivity and solubility of these precursors and the properties of the resulting fused systems.

Construction of Macrocyclic Structures

The principles of supramolecular chemistry suggest that bifunctional molecules like this compound can be employed in the synthesis of macrocycles. rsc.org The pyrazole N-H and the carboxylic acid O-H groups can participate in hydrogen bonding, forming predictable supramolecular synthons that can guide the assembly of larger structures. researchgate.net

While direct examples of macrocyclization using this specific compound are scarce, the general approach involves high-dilution conditions to favor intramolecular reactions or the use of metal templates to organize the precursor molecules for a ring-closing metathesis or other cyclization reactions. The butoxy group would be expected to enhance the solubility of the precursor in organic solvents, facilitating such synthetic transformations. The resulting pyrazole-containing macrocycles could have applications as host molecules for specific guests or as novel ligands for metal ions.

Development as a Ligand in Coordination Chemistry

The pyrazole and carboxylic acid functionalities of this compound make it an excellent candidate for use as a ligand in coordination chemistry. nih.gov Pyrazole derivatives are known to be effective chelating agents for a variety of transition metals. mdpi.com

Design and Synthesis of Metal-Pyrazole Complexes

This compound can coordinate to metal centers in several ways. The pyrazole ring can bind to a metal through its pyridine-like nitrogen atom. nih.gov The carboxylic acid group can also coordinate to a metal center, either in a monodentate fashion through one of the oxygen atoms or in a bidentate chelating or bridging mode. mdpi.com This versatility in coordination modes allows for the formation of a wide range of metal complexes with different dimensionalities, from discrete mononuclear complexes to one-, two-, or three-dimensional coordination polymers. mdpi.commdpi.com

The synthesis of such complexes typically involves the reaction of the pyrazole carboxylic acid ligand with a metal salt in a suitable solvent system, often with the addition of a base to deprotonate the carboxylic acid. rsc.org The butoxy group can influence the solubility of the ligand and the resulting complexes, as well as the steric environment around the metal center, which can affect the final structure and properties of the complex.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description |

| Monodentate (N-donor) | The pyrazole ring coordinates to the metal center through the pyridine-like nitrogen atom. |

| Monodentate (O-donor) | The carboxylate group coordinates to the metal center through one of its oxygen atoms. |

| Bidentate (N,O-chelate) | Both the pyrazole nitrogen and an oxygen from the carboxylate group coordinate to the same metal center, forming a chelate ring. |

| Bridging (carboxylate) | The carboxylate group bridges two metal centers. |

Exploration of Catalytic and Spectroscopic Properties of Complexes

Metal complexes incorporating pyrazole-based ligands have shown promise in various catalytic applications. researchgate.net For example, zinc(II) complexes with pyrazolyl-based ligands have been investigated as catalysts for the ring-opening polymerization of lactide and ε-caprolactone. researchgate.netuj.ac.za The electronic and steric properties of the ligand, which are influenced by substituents like the butoxy group, can play a crucial role in the catalytic activity of the metal center. researchgate.net

The spectroscopic properties of these metal complexes provide valuable insights into their structure and bonding. tandfonline.comtandfonline.comresearchgate.net Techniques such as FT-IR spectroscopy can confirm the coordination of the carboxylate group to the metal center by observing shifts in the carbonyl stretching frequency. tandfonline.com UV-Vis spectroscopy can provide information about the electronic transitions within the complex, which can be influenced by the nature of the metal and the ligand. mocedes.org The fluorescence properties of the ligands and their complexes are also of interest, with metal complexes often exhibiting enhanced fluorescence compared to the free ligand. tandfonline.comtandfonline.com

Applications in Supramolecular Chemistry and Materials Science (Research Potential)

The ability of this compound to form predictable hydrogen bonding interactions and to coordinate with metal ions makes it a promising building block for supramolecular chemistry and the design of new materials. rsc.orgconicet.gov.ar

In materials science, pyrazole carboxylic acids are valuable linkers for the construction of Metal-Organic Frameworks (MOFs). researchgate.netmocedes.org MOFs are porous crystalline materials with potential applications in gas storage, separation, and catalysis. mocedes.org The geometry and connectivity of the pyrazole carboxylic acid ligand, along with the choice of the metal node, determine the topology and properties of the resulting MOF. researchgate.net The butoxy substituent could be used to tune the pore size and functionality of the MOF, potentially leading to materials with tailored properties for specific applications. acs.org The electronic properties of pyrazole-based materials also make them interesting for applications in optoelectronics and as sensors. nih.govresearchgate.net